molecular formula C18H19N5O3S B11011775 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11011775
M. Wt: 385.4 g/mol
InChI Key: IPBRRAYVYWIJEX-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiadiazole ring with a quinazoline moiety, making it of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids under acidic conditions. The quinazoline moiety is then introduced through a series of condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the quinazoline moiety can produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer treatment.

    Thiadiazole Derivatives: Compounds such as acetazolamide, used as diuretics and anticonvulsants.

Uniqueness

What sets N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its combined structure of thiadiazole and quinazoline rings

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-17(2,3)15-21-22-16(27-15)19-14(26)18-9-8-12(24)23(18)11-7-5-4-6-10(11)13(25)20-18/h4-7H,8-9H2,1-3H3,(H,20,25)(H,19,22,26)

InChI Key

IPBRRAYVYWIJEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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